N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications
Biochemical Inhibition and Neuroprotection
N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and found to be potent inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. These inhibitors have shown to increase kynurenic acid concentration in the brain, suggesting a potential for neuroprotective effects and investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer and Antimicrobial Properties
The synthesis of novel compounds with structural similarities to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide has been reported to exhibit significant in vitro cytotoxicity against several human cancer cell lines and antimicrobial activities. These findings indicate a promising avenue for the development of new therapeutic agents targeting cancer and infectious diseases (Pandey et al., 2019).
Enzyme Inhibition for Neurodegenerative Disorders
Derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been explored for their inhibitory effects on human monoamine oxidase (hMAO), particularly the B isoform. These studies suggest potential therapeutic applications for treating neurodegenerative disorders through selective and reversible inhibition of hMAO-B, highlighting the compound's relevance in the development of treatments for conditions such as Parkinson's disease (Secci et al., 2019).
Tumor Hypoxia Markers
Research into nitroimidazole-based thioflavin-T derivatives, including compounds structurally related to this compound, has demonstrated their utility as tumor hypoxia markers. These markers accumulate in hypoxic tumor cells, facilitating the non-invasive imaging of tumors and potentially aiding in the diagnosis and treatment monitoring of cancer (Li et al., 2005).
Molecular Structure and Antioxidant Activity
Another study focused on the synthesis and characterization of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, assessing their antioxidant activities and structure-activity relationships. The research provides insights into the chemical properties of these compounds and their potential applications in mitigating oxidative stress-related conditions (Secci et al., 2019).
Mechanism of Action
Based on the structural features of the compound, it contains a thiazole ring, which is a common moiety in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . They can interact with various targets in the body, leading to different physiological effects .
It’s also worth noting that the compound contains a nitrophenyl group, which is a common feature in many synthetic compounds with biological activity . Nitrophenyl compounds have been reported to inhibit human monoamine oxidase (hMAO) A and B isoforms .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-13-5-7-16(8-6-13)29(26,27)10-9-18(23)21-19-20-17(12-28-19)14-3-2-4-15(11-14)22(24)25/h2-8,11-12H,9-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFEFDOSRSTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.